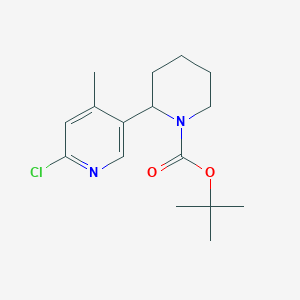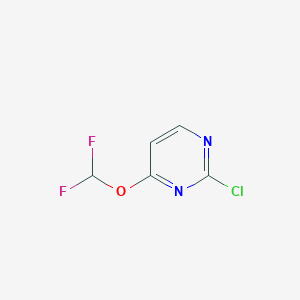
2-(2-Chloro-5-methoxypyrimidin-4-yl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Chloro-5-methoxypyrimidin-4-yl)ethanamine is an organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. This compound is characterized by the presence of a chloro and methoxy group on the pyrimidine ring, which can influence its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-5-methoxypyrimidin-4-yl)ethanamine typically involves the chlorination and methoxylation of a pyrimidine precursor. One common method involves the reaction of 2-chloro-5-methoxypyrimidine with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloro-5-methoxypyrimidin-4-yl)ethanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the chloro group to a hydrogen atom, forming 2-(5-methoxypyrimidin-4-yl)ethanamine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base (e.g., sodium hydroxide) and a suitable solvent (e.g., dimethyl sulfoxide).
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of 2-(5-methoxypyrimidin-4-yl)ethanamine.
Substitution: Formation of various substituted pyrimidines depending on the nucleophile used.
Scientific Research Applications
2-(2-Chloro-5-methoxypyrimidin-4-yl)ethanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active pyrimidines.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-Chloro-5-methoxypyrimidin-4-yl)ethanamine involves its interaction with molecular targets such as enzymes and receptors. The chloro and methoxy groups on the pyrimidine ring can influence the binding affinity and specificity of the compound towards its targets. The compound can act as an inhibitor or activator of specific enzymes, modulating biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-methoxypyrimidin-4-amine
- 2-Chloro-5-methylpyrimidine
- 2-Chloro-5-(chloromethyl)pyridine
Uniqueness
2-(2-Chloro-5-methoxypyrimidin-4-yl)ethanamine is unique due to the presence of both chloro and methoxy groups on the pyrimidine ring, which can significantly influence its chemical reactivity and biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for research and industrial applications.
Properties
Molecular Formula |
C7H10ClN3O |
|---|---|
Molecular Weight |
187.63 g/mol |
IUPAC Name |
2-(2-chloro-5-methoxypyrimidin-4-yl)ethanamine |
InChI |
InChI=1S/C7H10ClN3O/c1-12-6-4-10-7(8)11-5(6)2-3-9/h4H,2-3,9H2,1H3 |
InChI Key |
CPWBCTHXVRXURA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN=C(N=C1CCN)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B11811583.png)










![2-(4-Chloro-1H-benzo[d]imidazol-2-yl)aniline](/img/structure/B11811652.png)

![2-amino-N-[[(2S)-1-methylpiperidin-2-yl]methyl]propanamide](/img/structure/B11811665.png)
